

Viprostol: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Viprostol

Cat. No.: B10784198

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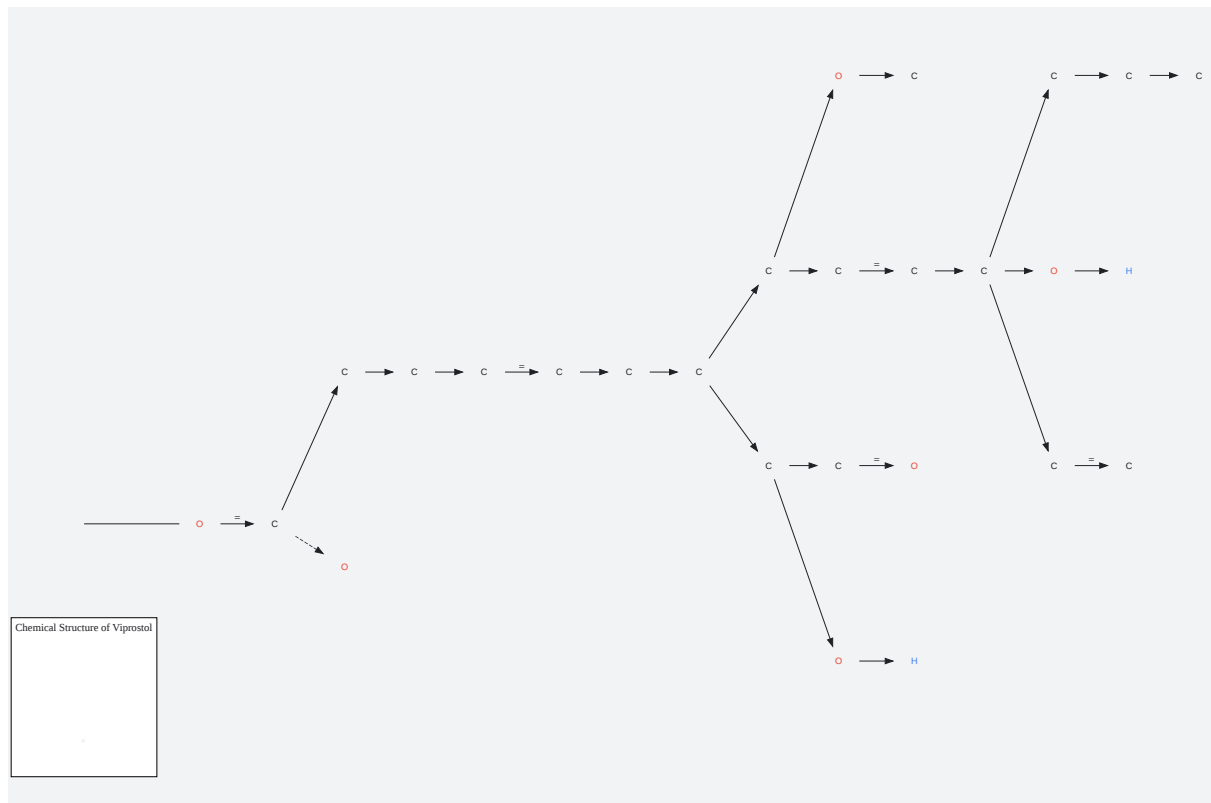
For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol is a synthetic prostaglandin E2 (PGE2) analogue that has been investigated for its potential therapeutic effects, including its role as an antihypertensive agent and its effects on hair growth.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and known properties of **Viprostol**, intended for researchers, scientists, and professionals in drug development. The document summarizes available physicochemical data, outlines its likely mechanism of action with a focus on relevant signaling pathways, and describes the experimental context in which it has been studied. While detailed experimental protocols for its synthesis and analysis are not publicly available, this guide consolidates the existing scientific literature to provide a foundational understanding of this compound.

Chemical Structure and Identification

Viprostol is chemically identified as methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate.[1] Its structure is characterized by a cyclopentanone ring with two aliphatic side chains, a common feature of prostaglandins.



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Caption: Chemical Structure of **Viprostol**.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of **Viprostol** are limited in publicly accessible literature. The following table summarizes the available computed and theoretical data.

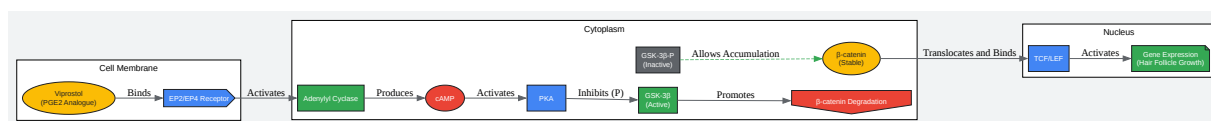
Property	Value	Source
Molecular Formula	C ₂₃ H ₃₆ O ₅	PubChem[1]
Molecular Weight	392.54 g/mol	MedKoo Biosciences[4]
Exact Mass	392.2563 g/mol	MedKoo Biosciences[4]
IUPAC Name	methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate	PubChem[1]
SMILES	<chem>CCCCC(C/C=C/[C@H]1--INVALID-LINK--O)(C=C)O</chem>	PubChem[1]
CAS Number	73621-92-8	PubChem[1]
Elemental Analysis	C: 70.38%, H: 9.24%, O: 20.38%	MedKoo Biosciences[4]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C	MedKoo Biosciences[4]

Mechanism of Action and Signaling Pathways

As a prostaglandin E2 analogue, **Viprostol**'s mechanism of action is presumed to be mediated through the activation of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). These G protein-coupled receptors trigger distinct downstream signaling cascades. Of particular interest in the context of hair growth is the interaction with the Wnt/ β -catenin signaling pathway, a critical regulator of hair follicle development and regeneration.

The binding of a PGE2 analogue like **Viprostol** to EP2 and EP4 receptors typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and inactivate Glycogen Synthase Kinase 3 β (GSK-3 β). The inhibition of GSK-3 β prevents the phosphorylation and subsequent degradation of β -catenin. Stabilized β -catenin can then translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor

(TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and differentiation, thereby promoting the anagen (growth) phase of the hair cycle.



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Caption: Postulated signaling pathway of **Viprostol**.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the synthesis and analysis of **Viprostol** are not available in the public domain. However, published research provides context for the types of experiments in which **Viprostol** has been evaluated.

Transdermal Absorption and Metabolism Studies

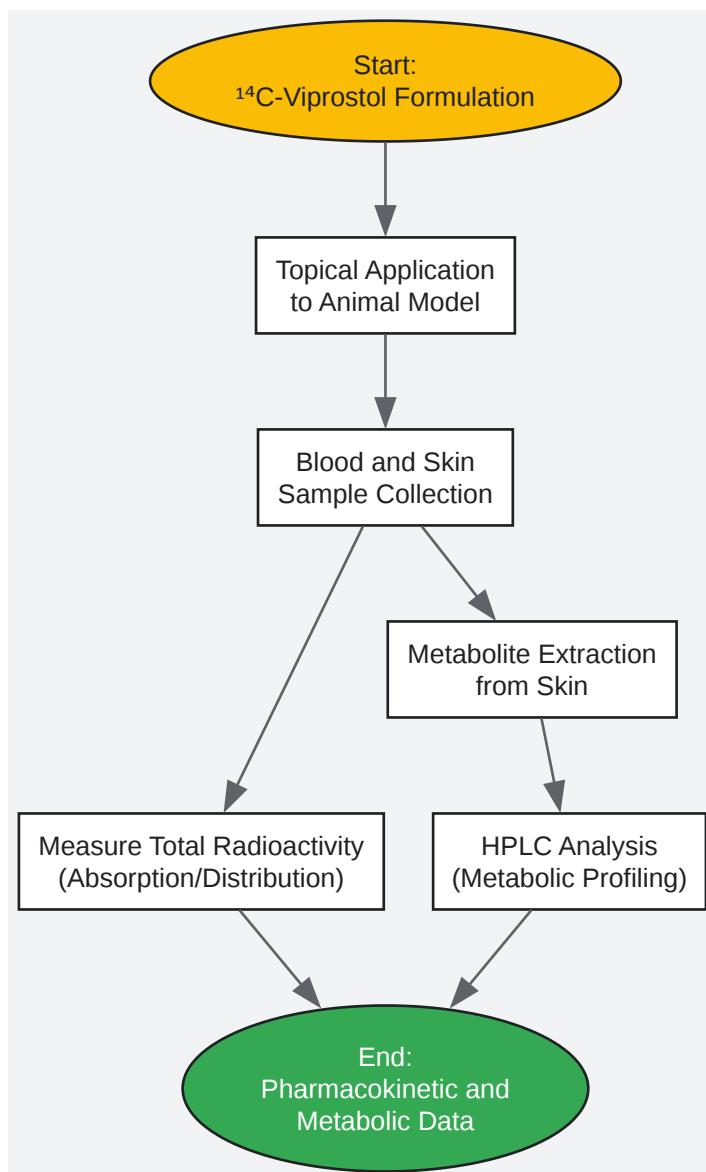
Several studies have investigated the transdermal absorption and metabolism of ^{14}C -labeled **Viprostol** in animal models. These studies aimed to determine the pharmacokinetic profile of topically applied **Viprostol** and identify its metabolites.

A common experimental workflow for such a study would involve:

- **Formulation:** Preparation of **Viprostol** in various vehicles (e.g., silicone oil, petrolatum, triethyl citrate) for topical application.
- **Dosing:** Topical administration of the ^{14}C -**Viprostol** formulation to the skin of laboratory animals (e.g., rats).

- Sample Collection: Collection of blood and skin tissue samples at various time points post-application.
- Analysis:
 - Measurement of total radioactivity in blood and tissue samples to determine absorption and distribution.
 - Extraction of metabolites from skin samples.
 - Analysis of metabolic profiles using High-Performance Liquid Chromatography (HPLC).

While the specific HPLC parameters (e.g., column, mobile phase, flow rate, detector) are not detailed in the available literature, a general methodology can be inferred.



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Caption: Conceptual workflow for transdermal absorption studies.

Clinical Evaluation for Androgenetic Alopecia

Viprostol has been evaluated in clinical trials for the treatment of male pattern baldness.[2] A representative study design would be a randomized, double-blind, placebo-controlled trial.

- Participants: A cohort of men with androgenetic alopecia.

- Intervention: Twice-daily topical application of **Viprostol**, a vehicle control, or a placebo for a defined period (e.g., 24 weeks).
- Outcome Measures:
 - Objective: Hair counts from macrophotographs of a target area on the scalp.
 - Subjective: Investigator and patient assessments of hair growth.

Conclusion

Viprostol is a synthetic prostaglandin E2 analogue with a well-defined chemical structure. While comprehensive physicochemical data and detailed experimental protocols are not widely available, existing research points to its interaction with prostaglandin receptors and subsequent modulation of intracellular signaling pathways, such as the Wnt/ β -catenin pathway. Further research and disclosure of proprietary data would be necessary to provide a more in-depth technical understanding of this compound. The information presented in this guide is based on the current body of publicly accessible scientific literature and is intended to serve as a foundational resource for research and development professionals.

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